Diphenylcarbamyl chloride Diphenylcarbamyl chloride
Brand Name: Vulcanchem
CAS No.: 198-31-2
VCID: VC0171952
InChI:
SMILES:
Molecular Formula: C13H10ClNO
Molecular Weight: 231.6776

Diphenylcarbamyl chloride

CAS No.: 198-31-2

Cat. No.: VC0171952

Molecular Formula: C13H10ClNO

Molecular Weight: 231.6776

* For research use only. Not for human or veterinary use.

Diphenylcarbamyl chloride - 198-31-2

Specification

CAS No. 198-31-2
Molecular Formula C13H10ClNO
Molecular Weight 231.6776

Introduction

Chemical Identity and Structure

Diphenylcarbamyl chloride (DPCC) is characterized by its unique molecular structure consisting of two phenyl groups attached to a nitrogen atom, which is further connected to a carbamoyl chloride functional group. This arrangement confers specific reactivity patterns that make it valuable in organic synthesis.

Basic Identifiers

ParameterValue
CAS Number83-01-2
IUPAC NameN,N-diphenylcarbamoyl chloride
Molecular FormulaC₁₃H₁₀ClNO
Molecular Weight231.68 g/mol
EINECS Number201-450-2
InChI KeyXNBKKRFABABBPM-UHFFFAOYSA-N
SMILES NotationC1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)Cl

Synonyms

Diphenylcarbamyl chloride is known by several alternative names in scientific literature:

  • Diphenylcarbamoyl chloride

  • Diphenylcarbamic chloride

  • N,N-Diphenylcarbamyl chloride

  • Diphenylchloroformamide

  • Carbamoyl chloride, diphenyl-

  • Chloroformic acid diphenylamide

Physical and Chemical Properties

Diphenylcarbamyl chloride exhibits distinctive physical and chemical characteristics that influence its behavior in various applications and synthetic environments.

Physical Properties

PropertyValue
Physical StateCrystalline powder
ColorBeige to gray-green
Melting Point83-85°C
Boiling Point207°C (rough estimate); 361.8°C at 760 mmHg
Density1.1781 g/cm³ (estimate); 1.269 g/cm³
Refractive Index1.6330 (estimate)
Flash Point172.6°C
Vapor Pressure2.02E-05 mmHg at 25°C

Chemical Properties

Diphenylcarbamyl chloride demonstrates several important chemical characteristics:

  • Solubility: Readily soluble in most common organic solvents but reacts with water

  • Reactivity: Highly reactive with nucleophiles, undergoing nucleophilic acyl substitution

  • Stability: Moisture-sensitive compound requiring careful storage and handling

  • Acid-Base Properties: Estimated pKa of -4.13±0.50 (predicted)

The reactivity of diphenylcarbamyl chloride is primarily attributed to the electrophilic carbonyl carbon and the good leaving group (chloride). This enables its participation in various synthetic transformations, particularly acylation reactions.

Synthesis and Chemical Reactions

Synthesis Methods

While specific synthesis details were limited in the available research materials, diphenylcarbamyl chloride can be prepared through traditional methods for carbamoyl chloride synthesis. One approach involves the reaction of diphenylamine with phosgene or phosgene equivalents like triphosgene.

A study by Zare et al. describes an alternative, more environmentally friendly synthesis:

"We present an efficient, fast and simple strategy of generating the intermediate carbamoyl chlorides from secondary amines using stoichiometric amounts of bis(trichloromethyl)carbonate (BTC) in solution and solvent-free conditions with excellent yields."

Chemical Reactions

Diphenylcarbamyl chloride participates in numerous chemical reactions that showcase its versatility as a synthetic reagent:

Acylation Reactions

Serves as an acylating agent in various contexts:

  • Friedel-Crafts acylation reactions

  • Acylation of amines, amino acids, and related compounds

  • Modification of thiols, phenols, and carboxylic acid salts

Solvolysis Reactions

Research by scholars from the National Taiwan University investigated the solvolysis mechanism of diphenylcarbamyl chloride:

"Extended charge delocalization to phenyl rings in the cationic transition state in the solvolysis of N,N-diphenylcarbamoyl chloride was suggested from the observation of an excellent linear correlation for the dual-parameter Grunwald–Winstein equation."

The study further noted:

"Quantum chemical calculations of the charge distributions in [diphenylcarbamyl chloride] and in the acylium ion were performed by using a basis set (RHF/6–31G*) for a Hartree–Fock approximation on Mulliken population analysis, electrostatic potential analysis and natural population analysis."

These findings suggest a significant delocalization of positive charge across both phenyl rings during reaction processes, contributing to its reactivity profile.

Applications and Uses

Diphenylcarbamyl chloride has found diverse applications across several scientific and industrial domains.

Organic Synthesis

Diphenylcarbamyl chloride serves as a valuable reagent in organic synthesis:

  • Functions as a versatile acylating agent

  • Used in the formation of carbamates

  • Employed in protective group chemistry

Pharmaceutical and Biochemical Applications

The compound has significant value in pharmaceutical research and development:

  • Used in the synthesis of modified oligoribonucleotides base pairs

  • Applied in the regioselective protection of nucleoside derivatives, as evidenced by research on "Regioselective O6-diphenylcarbamoylation of 7-deazaguanine derivatives"

  • Component in the production of high-performance polyamides used in electrical switches for memory devices

Biochemical Research Applications

"Diphenylcarbamoyl chloride was used to isolate peptido-keratan sulphate fragments from bovine intervertebral discs."

This specific application demonstrates its utility in complex biological sample preparation and analysis, particularly in the study of structural polysaccharides and proteoglycans.

Hazard TypeClassification
Skin Corrosion/IrritationCategory 1B (H314)
Serious Eye DamageCategory 1 (H318)
Skin SensitizationCategory 1 (H317)

GHS Hazard Statements:

  • H314: Causes severe skin burns and eye damage

  • H318: Causes serious eye damage

  • H317: May cause an allergic skin reaction

Protective Measures

Safety measures for handling include:

  • Use of appropriate personal protective equipment (PPE)

  • Implementation of engineering controls (ventilation)

  • Following specified precautionary statements (P-statements)

  • Proper storage away from incompatible materials

Research Developments and Future Directions

Recent research continues to explore novel applications of diphenylcarbamyl chloride. One notable study focused on the regioselective protection of nucleoside derivatives:

"Regioselective protection at the O6-position of N2-pivaloyl-7-deazaguanine derivatives was achieved by using diphenylcarbamoyl chloride."

This selective protection strategy demonstrates the compound's utility in sophisticated nucleoside chemistry, which has implications for drug development and nucleic acid research.

Research into improved synthetic methods has also yielded more environmentally friendly approaches to generating carbamoyl chlorides:

"An efficient and rapid synthesis of variety carbamate derivatives was developed by the reaction with a high variety of different alcohols, phenols, diols and this intermediate at room temperature with grinding and in solvent-free conditions under microwave irradiation."

These developments suggest continuing value for diphenylcarbamyl chloride in green chemistry applications and pharmaceutical synthesis.

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